
Dolichosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dolichosterone belongs to the class of organic compounds known as tetrahydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears four hydroxyl groups. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in a number of food items such as corn, pulses, hyacinth bean, and green bean. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
Agricultural Applications
Brassinosteroid Activity:
Dolichosterone has been identified as a bioactive brassinosteroid that influences plant growth. Research shows that this compound can enhance specific growth parameters in plants, such as leaf elongation and root development. For instance, in studies involving rice plants, this compound was found to rescue the dwarf phenotype in brassinosteroid-deficient mutants, indicating its role in promoting normal growth patterns .
Root Growth Inhibition:
In controlled experiments, this compound demonstrated the ability to inhibit root elongation in wild-type rice seedlings. This inhibitory effect was observed to be dose-dependent, with higher concentrations leading to more significant reductions in root length. Comparatively, while the effects of this compound were slightly less potent than those of castasterone (another brassinosteroid), it still exhibited considerable biological activity .
Lamina Joint Bending:
this compound has also been shown to enhance the lamina joint bending angle in rice plants. This response is indicative of its effectiveness in promoting physiological responses associated with growth regulation .
Physiological Studies
Molecular Regulation:
Research into the molecular mechanisms of this compound has revealed its involvement in various biochemical pathways within plants. Specifically, studies have indicated that this compound acts as a substrate for enzymes involved in brassinosteroid biosynthesis, contributing to the overall hormonal balance within the plant system .
Case Study: Rice Mutants
A notable study examined the effects of this compound on different rice mutants lacking functional brassinosteroid pathways. The results showed that this compound could partially restore normal phenotypic traits, confirming its role as an active brassinosteroid .
Potential Therapeutic Applications
While primarily studied for its agricultural benefits, there is emerging interest in the potential therapeutic applications of this compound. As a member of the brassinosteroid family, it may possess properties that could be harnessed for medicinal purposes, particularly in areas related to growth regulation and cellular signaling.
Data Table: Summary of this compound Applications
Properties
CAS No. |
85797-15-5 |
---|---|
Molecular Formula |
C28H46O5 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
17-(3,4-dihydroxy-6-methyl-5-methylideneheptan-2-yl)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14,16-21,23-26,30-33H,3,7-13H2,1-2,4-6H3 |
InChI Key |
CYPKCRFYMBXYBU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Canonical SMILES |
CC(C)C(=C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
melting_point |
233-237°C |
physical_description |
Solid |
Synonyms |
dolichosterone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.